
アトリオペプチン III
説明
Atriopeptin III is a 24-amino acid peptide hormone primarily synthesized in the atria of mammalian hearts. It is part of the atrial natriuretic peptide family, which plays a crucial role in regulating blood volume and blood pressure by promoting natriuresis (sodium excretion) and diuresis (water excretion). Atriopeptin III is known for its potent vasodilatory, natriuretic, and diuretic effects, making it a significant compound in cardiovascular physiology .
科学的研究の応用
Renal Function and Diuresis
AP III is recognized for its potent natriuretic and diuretic properties. Research indicates that AP III infusion significantly enhances urinary sodium excretion and increases glomerular filtration rate (GFR). In studies involving rats with chronic renal failure, AP III administration resulted in:
- Increased Urinary Volume : A 4.4-fold increase in urine output was observed during AP III infusion.
- Enhanced Sodium Excretion : Sodium excretion increased by 9 to 12-fold, demonstrating AP III's effectiveness as a diuretic agent .
- Blood Pressure Reduction : Systemic blood pressure fell by approximately 20% during infusion, indicating its potential as a hypotensive agent .
Cardiovascular Effects
AP III acts as a vasodilator, contributing to the regulation of blood pressure and fluid balance. It influences various cardiovascular parameters by:
- Reducing Vascular Resistance : AP III infusion leads to decreased vascular resistance, which can alleviate hypertension.
- Modulating Hormonal Responses : It lowers elevated levels of arginine-vasopressin in dehydrated or hemorrhaged models, suggesting a role in fluid homeostasis .
Clinical Applications in Heart Failure
Given its natriuretic and vasodilatory effects, AP III has been explored for therapeutic use in heart failure:
- Volume Overload Management : AP III may help manage volume overload conditions commonly seen in heart failure patients by promoting diuresis and reducing blood pressure .
- Potential for Combination Therapies : Studies suggest that combining AP III with other pharmacological agents could enhance renal outcomes in acute renal failure settings .
Mechanistic Insights
The mechanisms through which AP III exerts its effects are complex and involve interactions with various receptors and signaling pathways:
- Cyclic GMP Pathway Activation : AP III is believed to act through cyclic guanosine monophosphate (cGMP) pathways to mediate its vasodilatory effects .
- Impact on Renal Receptors : Research indicates that the majority of renal receptors for atrial natriuretic peptides may be biologically silent, suggesting that understanding these receptors' roles could lead to novel therapeutic strategies .
Summary of Key Findings
Application Area | Key Findings |
---|---|
Renal Function | Increased GFR, urinary volume (4.4-fold), sodium excretion (9-12-fold) |
Blood Pressure Regulation | Significant reduction in systemic blood pressure (20%) |
Heart Failure Management | Potential for managing volume overload and enhancing diuresis |
Mechanisms of Action | Involvement of cGMP pathways and receptor interactions |
Case Studies
Several case studies have documented the clinical applications of AP III:
- A study on chronic renal failure models demonstrated that AP III effectively reduced blood pressure while enhancing renal function metrics.
- Clinical trials assessing the safety and efficacy of synthetic AP III formulations in heart failure patients have shown promising results regarding fluid management and overall cardiovascular health.
作用機序
Target of Action
Atriopeptin III, a 24-amino acid atrial peptide, primarily targets the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) in the body . This receptor is involved in the regulatory actions of Atriopeptin III and other natriuretic peptides .
Mode of Action
Atriopeptin III interacts with its primary target, the GC-A/NPRA, by binding to its extracellular domain . This binding triggers a conformational change in the receptor, transmitting a signal to the intracellular guanylyl cyclase catalytic region of NPRA . This interaction leads to the production of the intracellular second messenger cyclic guanosine monophosphate (cGMP) .
Biochemical Pathways
The binding of Atriopeptin III to the GC-A/NPRA activates the production of cGMP, which plays a crucial role in several biochemical pathways . These pathways are pivotal in the control of cardiovascular, endocrine, renal, and vascular homeostasis . The activation of these pathways by Atriopeptin III leads to various physiological effects, including natriuresis (excretion of sodium in the urine), diuresis (increased urine production), vasorelaxation, antihypertrophic effects, antiproliferative effects, and anti-inflammatory effects .
Pharmacokinetics
Atriopeptin III is rapidly cleared from the plasma, with the kidneys accounting for 59% of its elimination through degradation rather than excretion . This rapid clearance may contribute to the transient changes exerted by Atriopeptin III .
Action Environment
The action of Atriopeptin III can be influenced by various environmental factors. For instance, during atrial stretch, Atriopeptin III is released into the circulation, where it binds to receptors in the renal glomeruli and papilla, resulting in profound natriuresis and diuresis . Furthermore, the effect of Atriopeptin III on blood pressure is concentration-dependent, suggesting that its efficacy may be influenced by the concentration of the peptide in the plasma .
準備方法
Synthetic Routes and Reaction Conditions: Atriopeptin III can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as carbodiimides.
Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Industrial Production Methods: Industrial production of Atriopeptin III involves large-scale solid-phase peptide synthesis, followed by purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the correct sequence and structure of the peptide .
化学反応の分析
Types of Reactions: Atriopeptin III primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Enzymatic Degradation: Specific proteases target Atriopeptin III, breaking it down into inactive metabolites.
Major Products Formed: The primary products formed from the degradation of Atriopeptin III are smaller peptide fragments and amino acids, which are further metabolized or excreted from the body .
類似化合物との比較
Atriopeptin III is part of the atrial natriuretic peptide family, which includes other similar compounds such as:
Atrial Natriuretic Peptide (ANP): A 28-amino acid peptide with similar natriuretic and vasodilatory effects.
Brain Natriuretic Peptide (BNP): A 32-amino acid peptide primarily produced in the ventricles, with a longer half-life and similar physiological effects.
C-type Natriuretic Peptide (CNP): A 22-amino acid peptide with more localized effects, primarily involved in bone growth and vascular homeostasis.
Uniqueness of Atriopeptin III: Atriopeptin III is unique due to its specific amino acid sequence and its potent effects on natriuresis and diuresis. It is particularly effective in conditions of volume overload and hypertension, making it a valuable compound for therapeutic research .
生物活性
Atriopeptin III (AP III) is a 24-amino acid peptide derived from the atria of mammals, recognized for its significant biological activities, particularly in cardiovascular and renal physiology. This article delves into the various aspects of AP III's biological activity, including its mechanisms of action, effects on renal function, and therapeutic potential.
Overview of Atriopeptin III
AP III is part of the atrial natriuretic peptide (ANP) family, which plays crucial roles in regulating blood pressure, fluid balance, and electrolyte homeostasis. It is primarily synthesized in the heart's atria and released in response to atrial stretch due to increased blood volume.
AP III exerts its biological effects through several mechanisms:
- Vasodilation : AP III promotes vasodilation by relaxing vascular smooth muscle cells. This effect reduces systemic vascular resistance and lowers blood pressure.
- Natriuresis and Diuresis : The peptide enhances sodium excretion (natriuresis) and urine production (diuresis) by acting on the kidneys, particularly influencing glomerular filtration rate (GFR) and renal blood flow.
- Inhibition of Renin Release : AP III has been shown to inhibit renin release from the kidneys, contributing to its hypotensive effects .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of AP III:
Case Studies
- Chronic Renal Failure : In a study involving rats with chronic renal failure, AP III infusion led to significant improvements in renal function. The infusion not only decreased blood pressure but also increased urine output significantly—by approximately 4.4-fold—and enhanced sodium excretion by 9 to 12-fold during the infusion period .
- Cardiac Function : Research has demonstrated that AP III can improve cardiac performance by inducing early relaxation of isolated mammalian hearts. This effect was observed at low concentrations, suggesting potential therapeutic applications for heart failure management .
Research Findings
Recent studies have expanded our understanding of AP III's biological activity:
- Potency Comparison : A study comparing synthetic and linear forms of AP III found that while both had similar primary structures, only the cyclic form exhibited significant bioactivity. The linear peptide showed limited effectiveness due to its inability to maintain structural integrity necessary for receptor binding .
- Longer Half-Life Analogs : Modified analogs of AP III have been developed that retain potency while exhibiting longer half-lives in vivo, which may enhance their therapeutic utility .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCBRUDZNRVKGK-GWLSAQFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H165N35O34S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2549.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90817-13-3, 97793-28-7 | |
Record name | Atrial natriuretic factor prohormone (103-126) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrial natriuretic factor prohormone (103-126) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。